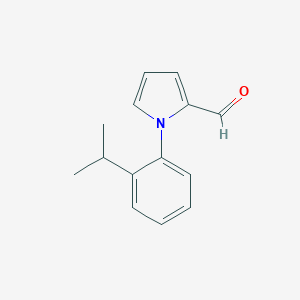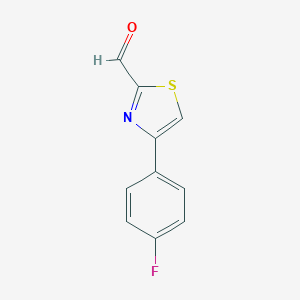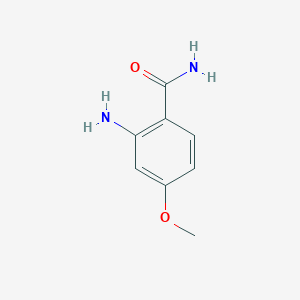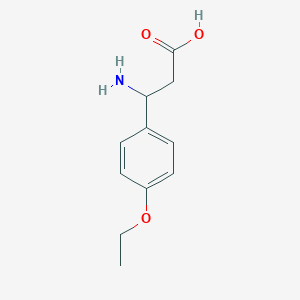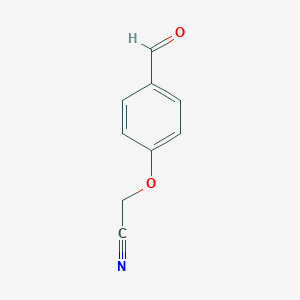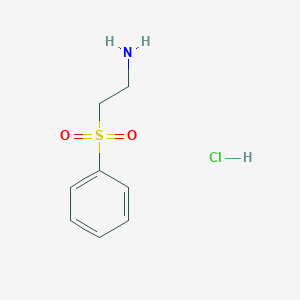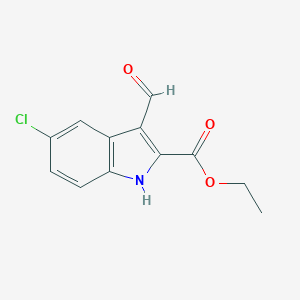
ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
概要
説明
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of similar indole derivatives has been reported in the literature . For instance, intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF has been used to produce target compounds .Molecular Structure Analysis
The molecular structure of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate involves a benzene ring fused to a pyrrole ring, which is a characteristic feature of indole compounds . The 1H NMR spectrum of a similar compound revealed the presence of a singlet signal at δ 12.01 ppm of indole NH, a singlet signal at δ 4.34 ppm (2H) of CH2 N-group, and two triplets (each of 2H) at δ 3.66 and 2.79 ppm of NHC H2 C H2 group .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .科学的研究の応用
Cancer Research
Indole derivatives, including ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, have been extensively studied for their potential in treating cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in the development of new chemotherapeutic agents .
Antimicrobial Activity
Research has shown that indole derivatives can act as effective antimicrobial agents. This application is crucial in the fight against drug-resistant strains of bacteria and the development of new antibiotics .
Treatment of Disorders
The compound’s role in the treatment of various disorders, particularly those affecting the human body at a cellular level, has been a subject of increasing interest. It holds promise for the development of treatments for diseases that currently have limited therapeutic options .
Antiviral Agents
Indole derivatives have shown significant potential as antiviral agents. They have been tested against a variety of viruses, including influenza and Coxsackie B4 virus, demonstrating inhibitory activity and offering a pathway for new antiviral drug development .
Anti-inflammatory and Antioxidant Properties
These compounds are also being explored for their anti-inflammatory and antioxidant properties, which are essential in the management of chronic diseases and in preventing cell damage .
Neurodegenerative Diseases
The neuroprotective properties of indole derivatives suggest their use in the treatment of neurodegenerative diseases. By modulating various biological pathways, they may help in alleviating symptoms or slowing the progression of these conditions .
Synthesis of Alkaloids
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate serves as a key intermediate in the synthesis of complex alkaloids. These alkaloids have various pharmacological effects and are used in a wide range of medicinal applications .
Drug Discovery and Development
The compound is used in the synthesis of various biologically active molecules, including receptor antagonists and enzyme inhibitors. This makes it a valuable tool in drug discovery and development processes, contributing to the creation of new therapeutic drugs .
作用機序
Target of Action
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to have a wide range of biological targets due to their versatile structure . They have been found to interact with various receptors and enzymes, including EGFR and BRAF V600E , and have been used in the synthesis of CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, and inhibitors of Human Reticulocyte 15-Lipoxygenase-1 .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological effects . For example, some indole derivatives have been found to inhibit EGFR and BRAF V600E, key proteins involved in cell growth and proliferation .
Biochemical Pathways
Given the broad range of biological activities of indole derivatives, it is likely that this compound affects multiple pathways . For instance, indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . For example, some indole derivatives have been found to inhibit the growth of cancer cells .
将来の方向性
Indole derivatives have attracted increasing attention in recent years due to their various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
特性
IUPAC Name |
ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJQTSYYPLBOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402973 | |
| Record name | ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |
CAS RN |
43142-76-3 | |
| Record name | ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



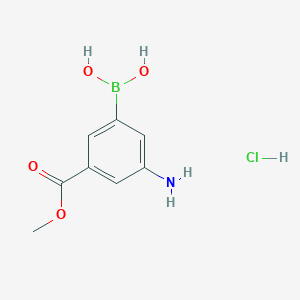
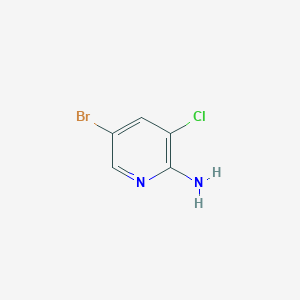


![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)
